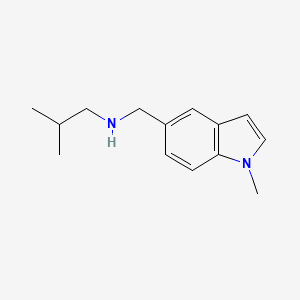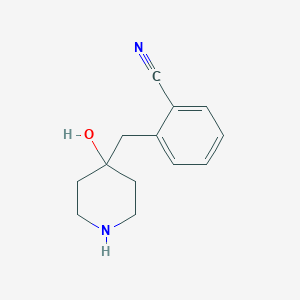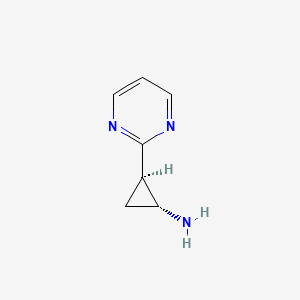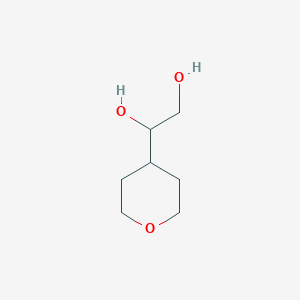
3-(2-Bromophenyl)-3-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-3-hydroxypropanenitrile is an organic compound that features a bromine atom attached to a benzene ring, a hydroxyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-3-hydroxypropanenitrile can be achieved through several methods. One common approach involves the bromination of phenylacetonitrile followed by hydroxylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(2-Bromophenyl)-3-oxopropanenitrile.
Reduction: 3-(2-Bromophenyl)-3-aminopropanenitrile.
Substitution: 3-(2-Methoxyphenyl)-3-hydroxypropanenitrile.
Applications De Recherche Scientifique
3-(2-Bromophenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-3-hydroxypropanenitrile
- 3-(2-Fluorophenyl)-3-hydroxypropanenitrile
- 3-(2-Iodophenyl)-3-hydroxypropanenitrile
Uniqueness
3-(2-Bromophenyl)-3-hydroxypropanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Propriétés
Formule moléculaire |
C9H8BrNO |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
3-(2-bromophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H8BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5H2 |
Clé InChI |
ALUVWTGBSPVXNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CC#N)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)








